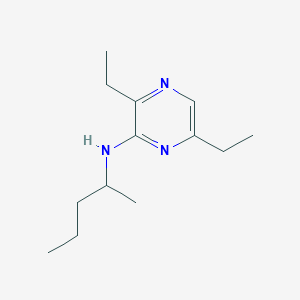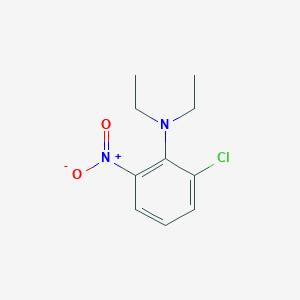![molecular formula C9H7BrF3NO2 B13114483 Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate](/img/structure/B13114483.png)
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl ester group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate typically involves the reaction of 5-bromo-2-(trifluoromethyl)pyridine with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
化学反応の分析
Types of Reactions
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and amines.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols.
科学的研究の応用
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
作用機序
The mechanism of action of Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects on the target molecules .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Uniqueness
Methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate is unique due to the presence of the methyl ester group, which allows for further functionalization and modification. This makes it a versatile intermediate in organic synthesis, providing opportunities for the development of novel compounds with enhanced properties .
特性
分子式 |
C9H7BrF3NO2 |
|---|---|
分子量 |
298.06 g/mol |
IUPAC名 |
methyl 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-5-2-7(9(11,12)13)14-4-6(5)10/h2,4H,3H2,1H3 |
InChIキー |
BGSGBQKBBVKWTK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=NC=C1Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


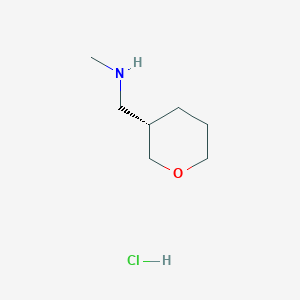
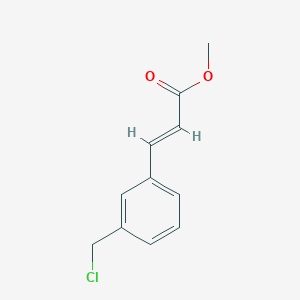
![1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13114406.png)
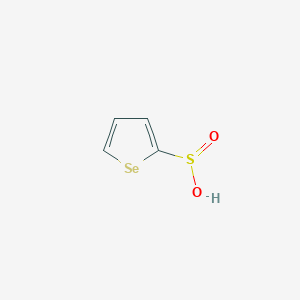


![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)

![2,5-Dioxaspiro[3.5]nonan-8-one](/img/structure/B13114432.png)


